(5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
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Overview
Description
(5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a bromopyridine moiety linked to a tetrahydropyrazinoindazole structure via a piperazine ring, making it an interesting subject for chemical research and potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
The compound (5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone has been found to exhibit inhibitory potential against the enzyme α-glucosidase . This enzyme plays a crucial role in the breakdown of carbohydrates, and its inhibition can be beneficial in the treatment of type II diabetes mellitus .
Cellular Effects
Given its inhibitory action on α-glucosidase, it can be inferred that it may influence cellular metabolism, particularly carbohydrate metabolism .
Molecular Mechanism
Its inhibitory action on α-glucosidase suggests that it may bind to this enzyme, thereby preventing it from breaking down carbohydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the bromopyridine and tetrahydropyrazinoindazole intermediates, followed by their coupling through a piperazine linker. Common reagents used in these steps include brominating agents, such as N-bromosuccinimide (NBS), and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromopyridine moiety, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions, depending on the oxidizing agent.
Reduction: Often performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a valuable tool for probing biological systems.
Medicine
Potential medicinal applications include the development of new therapeutic agents. The compound’s structure suggests it could interact with specific biological targets, making it a candidate for drug discovery and development.
Industry
In industry, this compound could be used in the production of advanced materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
- (5-Fluoropyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone
Uniqueness
Compared to similar compounds, (5-Bromopyridin-3-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
(5-bromopyridin-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN6O/c21-15-11-14(12-22-13-15)20(28)26-9-7-25(8-10-26)19-18-16-3-1-2-4-17(16)24-27(18)6-5-23-19/h5-6,11-13H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMQIHCUHJBSTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=CC(=CN=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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